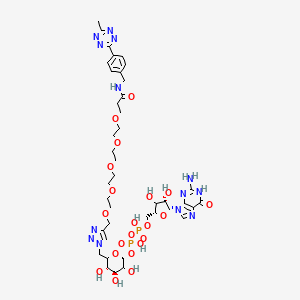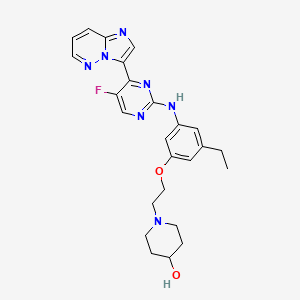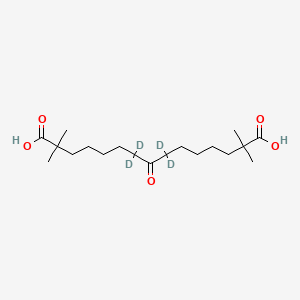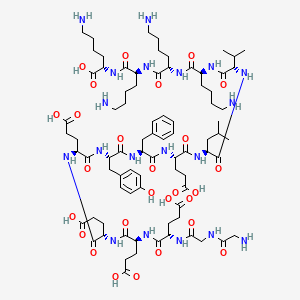
Jak3tide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak3tide is a synthetic peptide substrate commonly used in kinase assays. It is specifically designed to be a substrate for Janus kinase 3 (JAK3) and Janus kinase 2 (JAK2). The peptide sequence of this compound is Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys. This compound is utilized in various research areas, including cancer, cardiovascular disease, cytoplasmic tyrosine kinases, inflammation, and the JAK/STAT pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Jak3tide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 97% .
Analyse Chemischer Reaktionen
Types of Reactions
Jak3tide primarily undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue in the peptide sequence. This reaction is catalyzed by Janus kinase 3 and Janus kinase 2.
Common Reagents and Conditions
Reagents: Adenosine triphosphate (ATP) is commonly used as the phosphate donor in phosphorylation reactions.
Conditions: The reactions are typically carried out in kinase assay buffers at physiological pH and temperature
Major Products Formed
The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be detected and quantified using various analytical techniques such as mass spectrometry and HPLC .
Wissenschaftliche Forschungsanwendungen
Jak3tide is widely used in scientific research due to its role as a substrate for Janus kinase 3 and Janus kinase 2. Some of its key applications include:
Cancer Research: this compound is used to study the role of Janus kinases in cancer cell signaling and proliferation.
Cardiovascular Disease: Researchers use this compound to investigate the involvement of Janus kinases in cardiovascular diseases.
Inflammation: this compound is employed in studies examining the JAK/STAT pathway’s role in inflammatory responses.
Drug Development: This compound is used in high-throughput screening assays to identify potential inhibitors of Janus kinases
Wirkmechanismus
Jak3tide functions as a substrate for Janus kinase 3 and Janus kinase 2. Upon binding to these kinases, this compound undergoes phosphorylation at the tyrosine residue. This phosphorylation event is a critical step in the JAK/STAT signaling pathway, which mediates responses to various cytokines and growth factors. The phosphorylated this compound can then be used to study the activity and regulation of Janus kinases .
Vergleich Mit ähnlichen Verbindungen
Jak3tide is unique due to its specific sequence and high affinity for Janus kinase 3 and Janus kinase 2. Similar compounds include:
EF2tide: A peptide substrate for elongation factor 2 kinase.
PIM2tide: A peptide substrate for PIM2 kinase.
Cdk7/9tide: A peptide substrate for cyclin-dependent kinases 7 and 9
This compound stands out due to its specific application in studying the JAK/STAT pathway and its high purity, making it a valuable tool in various research fields.
Eigenschaften
Molekularformel |
C82H129N19O27 |
|---|---|
Molekulargewicht |
1813.0 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C82H129N19O27/c1-45(2)40-59(80(125)101-69(46(3)4)81(126)96-52(20-10-14-38-85)71(116)90-50(18-8-12-36-83)70(115)91-51(19-9-13-37-84)72(117)97-58(82(127)128)21-11-15-39-86)98-76(121)57(30-35-68(113)114)95-78(123)60(41-47-16-6-5-7-17-47)100-79(124)61(42-48-22-24-49(102)25-23-48)99-77(122)56(29-34-67(111)112)94-75(120)55(28-33-66(109)110)93-74(119)54(27-32-65(107)108)92-73(118)53(26-31-64(105)106)89-63(104)44-88-62(103)43-87/h5-7,16-17,22-25,45-46,50-61,69,102H,8-15,18-21,26-44,83-87H2,1-4H3,(H,88,103)(H,89,104)(H,90,116)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,123)(H,96,126)(H,97,117)(H,98,121)(H,99,122)(H,100,124)(H,101,125)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,127,128)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,69-/m0/s1 |
InChI-Schlüssel |
YCCZUAPZOIRGGY-JSADHPBBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)


![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
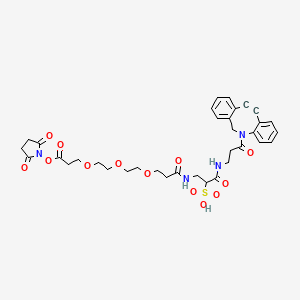
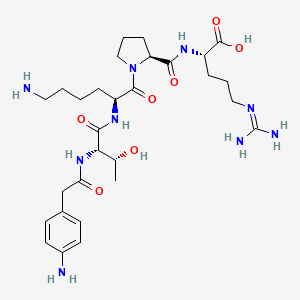
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
